5'-Hydroxypiroxicam is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam. [, , , , , , , , ] It is formed through the metabolic process of piroxicam, primarily via hydroxylation at the 5' position of the molecule. [, , , ] While piroxicam is used clinically for its anti-inflammatory and analgesic properties, the primary research focus on 5'-hydroxypiroxicam lies in understanding its role in piroxicam metabolism and disposition within the body. [, , , , , ]
5'-Hydroxypiroxicam is a significant metabolite of the non-steroidal anti-inflammatory drug piroxicam. It is primarily formed through the metabolic processes in the liver, where piroxicam undergoes hydroxylation. This compound plays a critical role in the pharmacological effects associated with piroxicam, particularly in its anti-inflammatory and analgesic properties.
5'-Hydroxypiroxicam is synthesized as a result of the hepatic metabolism of piroxicam, predominantly via cytochrome P450 enzymes, specifically CYP2C9. The compound can also be obtained through synthetic methods that involve hydroxylation reactions using various oxidizing agents.
5'-Hydroxypiroxicam belongs to the class of compounds known as oxicams, which are characterized by their anti-inflammatory properties. It is classified as a metabolite and is recognized for its role in the pharmacodynamics of piroxicam.
The synthesis of 5'-Hydroxypiroxicam can be achieved through several methods:
The reaction typically involves:
5'-Hydroxypiroxicam has a chemical structure characterized by its hydroxyl group at the 5' position of the piroxicam backbone. The molecular formula is CHNOS, with a molecular weight of approximately 302.35 g/mol.
5'-Hydroxypiroxicam participates in various chemical reactions, primarily involving:
Common reagents used in these reactions include:
5'-Hydroxypiroxicam exerts its pharmacological effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation and pain.
5'-Hydroxypiroxicam is primarily used in scientific research to understand the pharmacokinetics and dynamics of piroxicam. It serves as a biomarker for studying drug metabolism and interactions in clinical settings. Additionally, it is utilized in analytical methods such as high-performance liquid chromatography for quantifying levels in biological samples like plasma and saliva.
5'-Hydroxypiroxicam (Chemical Name: 4-Hydroxy-N-(5-hydroxy-2-pyridyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide; CAS: 77459-78-0) is the primary oxidative metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam. This metabolite is characterized by a hydroxyl group at the 5' position of the pyridyl ring, resulting in a molecular formula of C15H13N3O5S and a molecular weight of 347.35 g/mol [5] [9]. Unlike piroxicam, 5'-hydroxypiroxicam exhibits negligible anti-inflammatory or analgesic activity, positioning it as a critical biomarker for pharmacokinetic studies rather than a therapeutic agent [1] [6]. Its physicochemical properties—including moderate aqueous solubility, a predicted pKa of 4.50, and a density of 1.650 g/cm³—influence its analytical detection and metabolic fate [5] [7].
Metabolic Pathway and Enzymology5'-Hydroxypiroxicam is generated predominantly via cytochrome P450 2C9 (CYP2C9)-mediated oxidation of piroxicam. This enzymatic conversion occurs in the liver and accounts for over 60% of piroxicam’s metabolic clearance [1] [6]. In vitro studies confirm CYP2C9’s dominance in this reaction, with minor contributions from other isoforms being clinically insignificant [6]. Following hydroxylation, 5'-hydroxypiroxicam undergoes glucuronidation (constituting ~68% of its elimination) and renal excretion, with approximately 25.2% of a piroxicam dose recovered as this metabolite in urine [2].
Pharmacokinetic ProfileSteady-state plasma concentrations of 5'-hydroxypiroxicam average 1.2 μg/mL during chronic piroxicam administration (20 mg/day), notably lower than parent drug levels (5.5–7.0 μg/mL) [2] [4]. Key pharmacokinetic distinctions include:
Table 1: Comparative Pharmacokinetic Parameters of Piroxicam and 5'-Hydroxypiroxicam
Parameter | Piroxicam | 5'-Hydroxypiroxicam |
---|---|---|
Plasma Half-life (h) | 50–55 | 70.5 |
Steady-State Conc (μg/mL) | 5.5–7.0 | 1.2 |
% Urinary Recovery | ~5% | 25.2% |
Plasma Protein Binding | 99% | 92% |
Impact of Genetic PolymorphismsCYP2C9 genetic variants significantly alter 5'-hydroxypiroxicam formation:
Analytical Detection MethodologiesLiquid-liquid extraction followed by high-performance liquid chromatography (HPLC) is the benchmark for quantifying 5'-hydroxypiroxicam in plasma. A validated HPLC method achieves reliable detection at concentrations ≥0.1 μg/mL, though inter-individual variability limits metabolite detection in 80% of subjects after single-dose piroxicam [4]. Advanced techniques like LC-MS/MS improve sensitivity for pharmacokinetic modeling, enabling precise measurement of the metabolite-to-parent drug ratio—a critical index of metabolic activity [4].
Table 2: Analytical Performance of Detection Methods for 5'-Hydroxypiroxicam
Method | Sensitivity | Detection Rate in Plasma | Key Advantage |
---|---|---|---|
HPLC-UV | 0.1 μg/mL | 20% (single dose) | Cost-effective; robust |
LC-MS/MS | 0.01 μg/mL | >95% (steady state) | High sensitivity/specificity |
Clinical Utility in Therapeutic Drug Monitoring (TDM)5'-Hydroxypiroxicam serves as a biomarker for:
Research Applications
Table 3: Impact of CYP2C9 Polymorphisms on Piroxicam and 5'-Hydroxypiroxicam Kinetics
Genotype | Piroxicam Exposure (Fold Change) | 5'-Hydroxypiroxicam Exposure | Clinical Implication |
---|---|---|---|
CYP2C91/1 | 1.0 (Reference) | Normal | Standard dosing |
CYP2C91/3 | 1.7 | Reduced | Consider dose reduction |
CYP2C93/3 | 5.3 | Markedly reduced | Avoid or use alternative NSAID |
Table 4: Compound Nomenclature for 5'-Hydroxypiroxicam
Identifier Type | Name |
---|---|
Systematic IUPAC | 4-Hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide |
Synonyms | 5'-Hydroxypiroxicam; Piroxicam-5'-hydroxy; 5-Hydroxypiroxicam |
CAS Registry | 77459-78-0 |
Molecular Formula | C15H13N3O5S |
FDA UNII | XBG963W8BL |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7